molecular formula C13H16N2O3 B1235942 4-butyl-4-hydroxy-1-phenylpyrazolidine-3,5-dione CAS No. 55228-09-6

4-butyl-4-hydroxy-1-phenylpyrazolidine-3,5-dione

Cat. No.: B1235942
CAS No.: 55228-09-6
M. Wt: 248.28 g/mol
InChI Key: TUDYIVSCCYEZPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butyl-4-hydroxy-1-phenylpyrazolidine-3,5-dione is a chemical compound with the molecular formula C13H16N2O3 It belongs to the class of pyrazolidinediones and is characterized by its hydroxyl and butyl groups attached to the pyrazolidinedione ring

Preparation Methods

The synthesis of 4-butyl-4-hydroxy-1-phenylpyrazolidine-3,5-dione typically involves the reaction of mofebutazone with a hydroxylating agent. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the hydroxylation occurs at the desired position on the molecule . Industrial production methods may involve large-scale hydroxylation processes, utilizing optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-butyl-4-hydroxy-1-phenylpyrazolidine-3,5-dione undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-butyl-4-hydroxy-1-phenylpyrazolidine-3,5-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory conditions.

    Industry: It may be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-butyl-4-hydroxy-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets in the body. It is believed to exert its effects by inhibiting the activity of certain enzymes involved in the inflammatory response. This inhibition reduces the production of pro-inflammatory mediators, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

4-butyl-4-hydroxy-1-phenylpyrazolidine-3,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific hydroxylation, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

55228-09-6

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

4-butyl-4-hydroxy-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C13H16N2O3/c1-2-3-9-13(18)11(16)14-15(12(13)17)10-7-5-4-6-8-10/h4-8,18H,2-3,9H2,1H3,(H,14,16)

InChI Key

TUDYIVSCCYEZPE-UHFFFAOYSA-N

SMILES

CCCCC1(C(=O)NN(C1=O)C2=CC=CC=C2)O

Canonical SMILES

CCCCC1(C(=O)NN(C1=O)C2=CC=CC=C2)O

Synonyms

4-hydroxymofebutazone
4-OH-MPB

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.